molecular formula C12H18N2O2 B13592893 2-(2-Morpholinophenoxy)ethan-1-amine

2-(2-Morpholinophenoxy)ethan-1-amine

Cat. No.: B13592893
M. Wt: 222.28 g/mol
InChI Key: LYNKMUXIEMBRLP-UHFFFAOYSA-N
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Description

2-(2-Morpholinophenoxy)ethan-1-amine is an organic compound with the molecular formula C12H18N2O2 and a molecular weight of 222.28 g/mol It is characterized by the presence of a morpholine ring attached to a phenoxy group, which is further connected to an ethanamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Morpholinophenoxy)ethan-1-amine typically involves the nucleophilic substitution reaction of 2-chloroethanamine with 2-(4-morpholinyl)phenol. The reaction is carried out in the presence of a base, such as sodium hydroxide, under reflux conditions . The reaction can be represented as follows:

2-(4-Morpholinyl)phenol+2-ChloroethanamineNaOH, RefluxThis compound\text{2-(4-Morpholinyl)phenol} + \text{2-Chloroethanamine} \xrightarrow{\text{NaOH, Reflux}} \text{this compound} 2-(4-Morpholinyl)phenol+2-ChloroethanamineNaOH, Reflux​this compound

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-Morpholinophenoxy)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines with reduced functional groups.

    Substitution: Formation of substituted ethanamines with various nucleophiles.

Scientific Research Applications

2-(2-Morpholinophenoxy)ethan-1-amine has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of other organic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical agents.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Morpholinophenoxy)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s morpholine ring can interact with active sites of enzymes, potentially inhibiting or modulating their activity. Additionally, the phenoxy group can participate in hydrogen bonding and hydrophobic interactions, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Morpholinophenoxy)ethanol
  • 2-(2-Morpholinophenoxy)acetic acid
  • 2-(2-Morpholinophenoxy)propane-1-amine

Uniqueness

2-(2-Morpholinophenoxy)ethan-1-amine is unique due to its specific structural features, including the presence of both a morpholine ring and a phenoxy group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H18N2O2

Molecular Weight

222.28 g/mol

IUPAC Name

2-(2-morpholin-4-ylphenoxy)ethanamine

InChI

InChI=1S/C12H18N2O2/c13-5-8-16-12-4-2-1-3-11(12)14-6-9-15-10-7-14/h1-4H,5-10,13H2

InChI Key

LYNKMUXIEMBRLP-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC=CC=C2OCCN

Origin of Product

United States

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